Enzyme Inhibition Potency: NDM-1 Inhibitor-4 (Ki 1.7 μM) Demonstrates Favorable Affinity Relative to Established NDM-1 Reference Inhibitors
NDM-1 inhibitor-4 exhibits a Ki value of 1.7 μM against purified NDM-1 enzyme, a metric that provides a more direct measure of binding affinity than IC₅₀ values that are substrate-concentration dependent [1]. This potency positions the compound as intermediate in the NDM-1 inhibitor landscape—weaker than nanomolar protein-based inhibitors (e.g., nanobodies Nb02NDM-1, Ki 4.7 nM [2]) and the potent benzimidazole/benzoxazole chelators (IC₅₀ as low as 0.38 μM [3]), but superior to L-captopril, a widely used reference inhibitor for NDM-1 studies. Under identical assay conditions, L-captopril exhibits IC₅₀ values ranging from 22.92 μM to 157.4 μM depending on the measurement method and substrate concentration [4]. This substantial differential in target engagement potency makes NDM-1 inhibitor-4 a more suitable positive control for screening campaigns and a more sensitive probe for mechanistic studies than L-captopril.
| Evidence Dimension | Enzyme inhibition potency (affinity constant) |
|---|---|
| Target Compound Data | Ki = 1.7 μM |
| Comparator Or Baseline | L-captopril (reference NDM-1 inhibitor): IC₅₀ = 22.92 ± 1.19 μM (electrochemical method); IC₅₀ = 157.4 ± 1.3 μM (alternative method); Nb02NDM-1 nanobody: Ki = 4.7 nM |
| Quantified Difference | NDM-1 inhibitor-4 Ki is 13.5-fold lower (more potent) than L-captopril IC₅₀ (22.92 μM) and approximately 92.6-fold lower than L-captopril IC₅₀ (157.4 μM); however, approximately 362-fold weaker than Nb02NDM-1 nanobody |
| Conditions | Purified NDM-1 enzyme; Ki determined via inhibition kinetics; L-captopril IC₅₀ values from electrochemical method (pencil graphite electrode with imipenem substrate) and UV-vis assay |
Why This Matters
Procurement of a compound with a defined, single-digit micromolar Ki provides a consistent biochemical benchmark for screening validation, dose-response curve generation, and comparator studies in NDM-1 inhibitor development programs.
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- [4] Inhibition potencies of MBLs inhibitors. Ki of MMTZs and BTZs and IC₅₀ of captopril compounds. PMC Table 1. View Source
